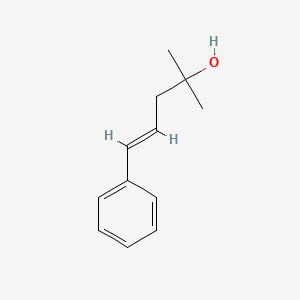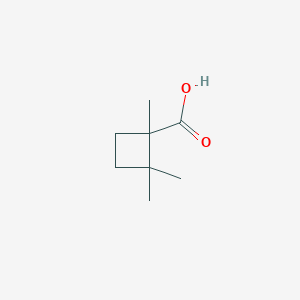
Ammoniummethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammoniummethylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition . Phosphonates have gained significant attention due to their involvement in various biological and environmental processes .
Métodos De Preparación
The synthesis of ammoniummethylphosphonate typically involves the reaction of methylphosphonic acid with ammonia. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may vary, but they generally follow similar principles of dealkylation and condensation reactions.
Análisis De Reacciones Químicas
Ammoniummethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups. Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammoniummethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of ammoniummethylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s stable C—P bond allows it to resist degradation, making it effective in various applications. In biological systems, it can inhibit certain enzymes and disrupt metabolic pathways, leading to its antibacterial and antifungal properties .
Comparación Con Compuestos Similares
Ammoniummethylphosphonate can be compared with other similar compounds, such as:
Ciliatine (2-aminoethylphosphonic acid): Another phosphonate with a stable C—P bond, known for its role in biological systems.
Phosphinic acids: These compounds also contain phosphorus and exhibit similar chemical properties.
Phosphonates: A broader class of compounds that share the stable C—P bond and are used in various applications. This compound is unique due to its specific ammonium and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
CH7NO3P+ |
|---|---|
Peso molecular |
112.05 g/mol |
Nombre IUPAC |
azanium;methoxy-oxido-oxophosphanium |
InChI |
InChI=1S/CH3O3P.H3N/c1-4-5(2)3;/h1H3;1H3/p+1 |
Clave InChI |
GHIKIQYYLCTYBD-UHFFFAOYSA-O |
SMILES canónico |
CO[P+](=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)



![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)


![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)

